molecular formula C18H14O2 B157553 3-(Naphthalen-1-ylmethoxy)benzaldehyde CAS No. 130205-11-7

3-(Naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B157553
CAS No.: 130205-11-7
M. Wt: 262.3 g/mol
InChI Key: FJHDNJULYZUAQT-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound that is commonly used in scientific research. It is a member of the benzaldehyde family and is often referred to as NMB. This compound has a wide range of applications in various fields of study, including chemistry, biology, and medicine.

Scientific Research Applications

Synthesis of Naphthalene Derivatives

An efficient method for synthesizing naphthalene derivatives through Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed. This method benefits from the use of inexpensive catalysts, a broad substrate scope, and mild reaction conditions, presenting a practical approach to accessing various naphthalene compounds (Zhu et al., 2013).

Development of Aromatic Compounds

Lewis acid-catalyzed [4 + 2] benzannulation between enynal units and enols or enol ethers has been demonstrated as a novel synthetic tool for creating polysubstituted aromatic compounds, including indole and benzofuran derivatives. This methodology utilizes catalytic amounts of AuBr3 or Cu(NTf2)2, allowing for selective formation of functionalized aromatic or decarbonylated naphthalene products under controlled conditions (Asao & Aikawa, 2006).

Separation of Solid Mixtures

A porous metal-organic framework has been utilized for the efficient separation of a solid mixture of naphthalene and anthracene at room temperature via selective adsorption of naphthalene. This process involves a unique single-crystal-to-single-crystal transformation, highlighting a novel application in the separation and purification of specific compounds from solid mixtures (Liu, Lang, & Abrahams, 2011).

Chemoenzymatic Synthesis

Dioxygenase-catalyzed oxidation has been applied to the chemoenzymatic synthesis of acyclic disulfoxides, demonstrating the versatility of enzymatic methods in producing high-value chemical products with excellent enantioselectivity. This approach emphasizes the potential of biocatalysis in the efficient synthesis of complex organic molecules (Boyd et al., 2004).

Coordination Polymers and Fluorescence Properties

Research on coordination polymers has led to the synthesis of compounds with significant fluorescence properties. These polymers, derived from naphthalene diols and various ligands, exhibit not only structural diversity but also potential applications in materials science due to their luminescent characteristics (Li et al., 2012).

Properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHDNJULYZUAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363472
Record name 3-(naphthalen-1-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130205-11-7
Record name 3-(1-Naphthalenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130205-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(naphthalen-1-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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